![molecular formula C18H19BrN2O4 B390695 N'-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B390695.png)
N'-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide typically involves a multi-step process:
Bromination: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the para position.
Formation of the Oxalamide Linkage: This step involves the reaction of the brominated phenyl compound with oxalyl chloride to form an intermediate, which is then reacted with a dimethoxy-substituted phenyl ethylamine to form the final oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the bromination step and high-efficiency purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromo-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while hydrolysis can produce amines and carboxylic acids.
Applications De Recherche Scientifique
N-(4-Bromo-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where brominated and methoxy-substituted compounds have shown efficacy.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(4-Bromo-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can influence the compound’s binding affinity to various enzymes or receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways, leading to effects such as apoptosis or inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chloro-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide
- N-(4-Fluoro-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide
- N-(4-Methyl-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide
Uniqueness
N-(4-Bromo-phenyl)-N’-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in unique interactions, such as halogen bonding, which can enhance the compound’s binding affinity to specific targets.
Propriétés
Formule moléculaire |
C18H19BrN2O4 |
|---|---|
Poids moléculaire |
407.3g/mol |
Nom IUPAC |
N'-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
InChI |
InChI=1S/C18H19BrN2O4/c1-24-15-8-3-12(11-16(15)25-2)9-10-20-17(22)18(23)21-14-6-4-13(19)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
Clé InChI |
JVBLUVWIHJWFDZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B390612.png)
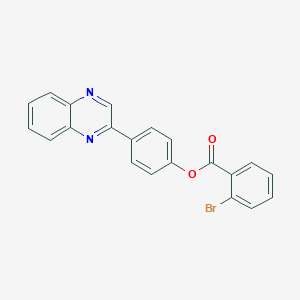
![N'-[1-(4-chlorophenyl)ethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B390617.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390618.png)
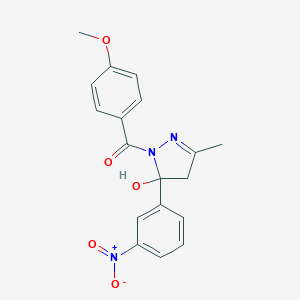
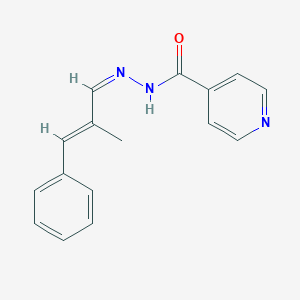
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390628.png)
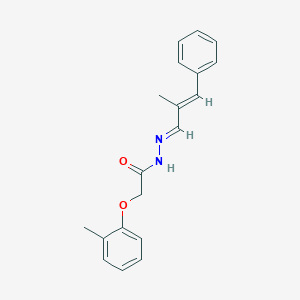
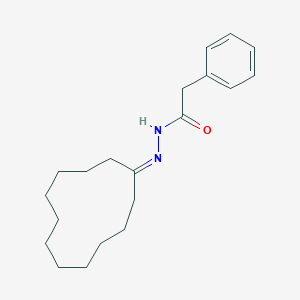
![N-[1-[(2-{5-nitro-2-methoxybenzylidene}hydrazino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B390634.png)
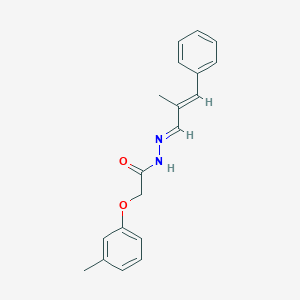
![4-{2-[2-(Benzoylamino)-3-(2-thienyl)acryloyl]carbohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B390638.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-methyl-3-phenyl-2-propenylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390639.png)
![N-(2-(2,4-dimethoxyphenyl)-1-{[2-(1-naphthylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390643.png)
